Aziridine, 2-methyl-1-pentyl-

Description

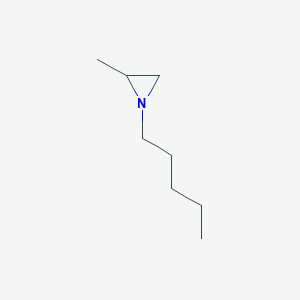

Aziridine, 2-methyl-1-pentyl- is a nitrogen-containing three-membered heterocyclic compound characterized by a pentyl group (C₅H₁₁) attached to the nitrogen atom and a methyl group (CH₃) on the adjacent carbon. The aziridine ring’s inherent strain (~25–28 kcal/mol) drives its reactivity, enabling regio- and stereoselective transformations in organic synthesis . The compound’s branched aliphatic substituents (methyl and pentyl) likely enhance lipophilicity, influencing its pharmacokinetic properties and biological interactions .

Properties

CAS No. |

479420-43-4 |

|---|---|

Molecular Formula |

C8H17N |

Molecular Weight |

127.23 g/mol |

IUPAC Name |

2-methyl-1-pentylaziridine |

InChI |

InChI=1S/C8H17N/c1-3-4-5-6-9-7-8(9)2/h8H,3-7H2,1-2H3 |

InChI Key |

YNSZBIBYRPRHTJ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCN1CC1C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategies for Aziridines

Aziridines are commonly synthesized via several approaches:

- Cyclization of amino alcohols or halides

- Nitrene or aziridination reactions of alkenes

- Rearrangement reactions from isoxazolines or related precursors

The choice of method depends on the desired substitution pattern, stereochemistry, and functional group tolerance.

Thermal Baldwin Rearrangement via Continuous Flow (Isoxazoline Route)

A highly efficient and recent method for aziridine synthesis involves the thermal Baldwin rearrangement of isoxazolines, which has been optimized using continuous flow technology to improve yields, reaction times, and diastereoselectivity.

Procedure Summary : Isoxazoline precursors bearing the appropriate substituents are heated under reflux or in continuous flow reactors at elevated temperatures (110–135 °C) in solvents such as toluene or acetonitrile. The rearrangement converts the isoxazoline ring into the aziridine ring with high regio- and stereoselectivity.

Advantages : Continuous flow processing allows superheating of solvents, better reaction control, shorter residence times (6–15 minutes), and scalability to multigram quantities.

Yields and Selectivity : Yields range from 60% to 94% depending on substituents and conditions, with electron-rich aryl substituents requiring milder conditions to avoid decomposition.

| Entry | Temperature (°C) | Residence Time (min) | Solvent | Yield (%) | Notes |

|---|---|---|---|---|---|

| 1 | 110 | 90 | Toluene | 60 | Batch mode, moderate yield |

| 2 | 120 | 30–90 | Toluene | 61–79 | Continuous flow, improved |

| 3 | 130 | 12–15 | Toluene | 79 | Optimal flow conditions |

| 4 | 125 | 5 | MeCN | 60–82 | Milder conditions for sensitive substrates |

This method is particularly relevant for synthesizing aziridines with alkyl substituents such as the 1-pentyl group in Aziridine, 2-methyl-1-pentyl-.

Cyclization of Azido Alcohols and Derivatives

Another approach involves the synthesis of aziridines via cyclization of azido alcohols or related intermediates:

Hydroxy azido carboxylic acids are converted into methyl esters and subsequently treated with triphenylphosphine in acetonitrile, evolving nitrogen gas and forming aziridine rings upon heating.

This method yields aziridine carboxylates with high stereoselectivity and optical purity (e.e. >95%), which can be further functionalized to obtain substituted aziridines.

While this method is more commonly applied to aziridine-2-carboxylate derivatives, it can be adapted to synthesize alkyl-substituted aziridines by selecting appropriate starting materials.

Nitrene Transfer and Catalytic Aziridination of Alkenes

Aziridines can also be prepared by direct aziridination of alkenes using nitrene precursors and catalysts:

Nitrene Precursors : Tosylimino phenyliodinane, sulfonyl azides, or bromamine T.

Catalysts : Iron porphyrins, ruthenium(salen) complexes, copper complexes.

Mechanism : The catalyst activates the nitrene precursor, transferring the nitrene to the alkene to form the aziridine ring.

Yields and Selectivity : This method provides fair to good yields (up to 87%) and can achieve high enantioselectivity (up to 99% ee) with chiral catalysts.

Suitability : Effective for a wide range of alkenes, including those with electron-deficient or electron-rich substituents.

For Aziridine, 2-methyl-1-pentyl-, the corresponding alkene (e.g., 2-methyl-1-pentene) could be subjected to such catalytic aziridination to yield the target aziridine.

Grignard Reagent Addition to Aziridine Esters

Synthesis of substituted aziridine-2-carbinols via Grignard addition to aziridine esters is a versatile method:

Starting from N-protected aziridine esters, Grignard reagents add to the ester carbonyl to give aziridinyl methanols.

Subsequent deprotection yields functionalized aziridines.

This method allows introduction of alkyl substituents such as the 1-pentyl group.

Comparative Analysis of Preparation Methods

Summary and Recommendations

The preparation of Aziridine, 2-methyl-1-pentyl- can be efficiently achieved through several synthetic routes. The thermal Baldwin rearrangement of isoxazolines under continuous flow conditions currently represents the most efficient, scalable, and high-yielding method, especially for alkyl-substituted aziridines like the target compound. This method offers superior control over reaction parameters and product stereochemistry.

Alternative methods such as catalytic nitrene transfer to alkenes and cyclization of azido alcohols provide complementary strategies, particularly when enantioselectivity or specific functional group tolerance is required.

Chemical Reactions Analysis

Types of Reactions: Aziridine, 2-methyl-1-pentyl-, undergoes several types of reactions, including nucleophilic ring-opening reactions . These reactions are crucial for synthesizing nitrogen-containing biologically active molecules. The ring-opening reactions can be catalyzed by chiral metal or organo-catalysts and involve various nucleophiles such as carbon, sulfur, oxygen, nitrogen, and halogens.

Common Reagents and Conditions: Common reagents used in these reactions include electron-withdrawing groups like N-sulfonyl, N-phosphonyl, or N-carbonyl groups . These groups activate the aziridine ring, making it more susceptible to nucleophilic attack. Protic or Lewis acids can also activate the ring, leading to the formation of aziridinium ions that react with nucleophiles.

Major Products: The major products formed from these reactions include tetrahydroisoquinolines, pyrroles, pyrrolidines, imidazolines, oxazolidines, and azlactones . These products are valuable intermediates in the synthesis of various biologically and pharmaceutically important compounds.

Scientific Research Applications

Aziridine, 2-methyl-1-pentyl-, has numerous applications in scientific research. It is used as a building block for polyamines through anionic and cationic ring-opening polymerization . These polymers have applications in antibacterial and antimicrobial coatings, CO2 adsorption, chelation, materials templating, and non-viral gene transfection.

In the field of medicinal chemistry, aziridine derivatives are explored for their potential as antitumor, antimicrobial, and antibacterial agents . The high reactivity of the aziridine ring makes it a valuable scaffold for drug discovery and development.

Mechanism of Action

The mechanism of action of aziridine, 2-methyl-1-pentyl-, primarily involves nucleophilic ring-opening reactions . The ring strain in the three-membered aziridine ring makes it highly reactive towards nucleophiles. The presence of electron-withdrawing groups further enhances this reactivity, leading to the formation of various biologically active compounds.

Comparison with Similar Compounds

Comparison with Similar Aziridine Derivatives

Structural and Electronic Effects

- Substituent Influence: Electron-Donating Groups: The pentyl group on nitrogen renders this compound a "non-activated" aziridine, requiring protonation or aziridinium ion formation for nucleophilic ring-opening . In contrast, derivatives with electron-withdrawing groups (e.g., sulfonyl in Aziridine, 2-methyl-1-[(4-methylphenyl)sulfonyl]-2-(1-propenyl)) exhibit enhanced reactivity without additional activation . Steric Effects: The bulky pentyl group may hinder nucleophilic attack compared to smaller substituents (e.g., methyl or isopropyl), altering regioselectivity in ring-opening reactions .

Table 1: Substituent Effects on Reactivity

Physicochemical Properties

- Stability: Non-activated aziridines are stable under basic conditions but prone to ring-opening in acidic or nucleophilic environments .

Table 3: Estimated Physicochemical Properties

Biological Activity

Aziridine, 2-methyl-1-pentyl- (C8H17N), is a nitrogen-containing heterocyclic compound known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer and antimicrobial properties, supported by various studies and findings.

Overview of Aziridine Compounds

Aziridines are three-membered cyclic amines that exhibit significant biological activity due to their unique structural properties. The aziridine ring is known for its strain, making it a reactive intermediate in organic synthesis and a potential pharmacophore in medicinal chemistry. Compounds containing aziridine moieties have been reported to possess anticancer, antibacterial, antifungal, and other therapeutic activities .

Anticancer Activity

Several studies have highlighted the anticancer potential of aziridine derivatives, including 2-methyl-1-pentyl-. The mechanisms of action often involve the induction of DNA damage and apoptosis in cancer cells.

- DNA Alkylation : Aziridine compounds can alkylate DNA, leading to cross-linking and subsequent cell death. For instance, compounds like imexon have shown efficacy against multiple myeloma by binding to thiols and disrupting redox balance .

- Cell Cycle Arrest : Research indicates that certain aziridine derivatives cause cell cycle arrest in the S phase, reducing cell viability in cancer cell lines such as HeLa and Ishikawa .

Case Studies

- Study on Aziridine Phosphines : A study demonstrated that aziridine phosphine oxides exhibited significant cytotoxicity against HeLa cells with IC50 values comparable to cisplatin. These compounds caused S-phase arrest and increased apoptosis markers .

| Compound | IC50 (HeLa) | IC50 (Ishikawa) | Mechanism |

|---|---|---|---|

| Compound 5 | 6.4 µM | 7.1 µM | S-phase arrest, apoptosis |

| Compound 7 | 10.5 µM | - | S-phase arrest, apoptosis |

- AzGalp Study : Another study explored the anticancer activity of a specific aziridine derivative (AzGalp), which induced bulky DNA adducts and was particularly effective in cells deficient in the nucleotide excision repair pathway .

Antimicrobial Activity

Apart from anticancer properties, aziridines also demonstrate antimicrobial effects. Their ability to act as alkylating agents contributes to their effectiveness against various pathogens.

Antibacterial Studies

Research has shown that aziridine derivatives can inhibit bacterial growth effectively:

- Aziridine-Thiourea Derivatives : A study reported the synthesis of aziridine-thiourea derivatives with notable antibacterial activity against clinical isolates. The most potent derivatives showed MIC values significantly lower than conventional antibiotics .

| Compound | MIC (µg/mL) | Activity |

|---|---|---|

| Compound 3f | 8-16 | Strong antibacterial activity |

| Compound 3a,b,c | 128-256 | Moderate antibacterial activity |

Q & A

Q. What are the most effective synthetic routes for 2-methyl-1-pentyl-aziridine in academic research?

- Methodological Answer : The solvent-free synthesis using α-methylpentanol and 1-phenylethylamine is a high-yield approach. Key steps include: (i) Optimizing molar ratios of reactants to minimize side reactions. (ii) Characterizing intermediates via -NMR and FTIR to confirm cyclization. (iii) Purifying the product using column chromatography with silica gel. Alternative methods include the Gabriel-Cromwell reaction for aziridine phosphonates and nitroalkene cyclization. Cross-validate yields using HPLC or GC-MS .

Q. What spectroscopic techniques are critical for characterizing 2-methyl-1-pentyl-aziridine?

- Methodological Answer :

- FTIR : Identify vibrational modes (e.g., N-H stretching at ~3300 cm, C-N deformation bands) and compare with ab initio harmonic force field predictions to resolve ambiguities .

- Rotational Spectroscopy : Analyze A-type and B-type bands to determine rotational constants and vibration-rotation interactions. Use high-resolution Fourier transform spectrometers for precision .

- NMR : Assign stereochemistry via -NMR coupling constants and NOESY for spatial proximity analysis .

Q. What safety protocols are essential when handling 2-methyl-1-pentyl-aziridine?

- Methodological Answer :

- Containment : Use fume hoods and closed systems to minimize inhalation exposure (aziridine is volatile and carcinogenic per IARC Group 2B classification) .

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles.

- Waste Disposal : Neutralize residues with 10% acetic acid before disposal to prevent alkylation hazards .

Advanced Research Questions

Q. How can contradictions in vibrational mode assignments for aziridine derivatives be resolved?

- Methodological Answer :

- Perform ab initio calculations (e.g., DFT at B3LYP/6-311++G(d,p) level) to predict vibrational frequencies and intensities.

- Cross-reference experimental FTIR spectra with computational results, focusing on isolated fundamental bands (e.g., ν, ν) to reconcile discrepancies.

- Use isotopic substitution (e.g., -labeled aziridine) to confirm assignments .

Q. How does the ring-opening mechanism of 2-methyl-1-pentyl-aziridine influence its application in polymer chemistry?

- Methodological Answer :

- Study carboxyl-group-induced ring-opening in polyurethane resins using in situ FTIR. Monitor –NH stretching frequency shifts (e.g., from 3370 cm to 3450 cm) to track reaction kinetics .

- Adjust crosslinker stoichiometry (aziridine:resin ratio) to optimize thermal stability (TGA) and glass transition temperature (DSC) .

Q. What experimental strategies address the thermodynamic instability of N-unsubstituted aziridines?

- Methodological Answer :

- Measure inversion barriers (ΔG) via dynamic NMR to assess pyramidal stability. For 2-methyl-1-pentyl-aziridine, expect ΔG ~15–17 kcal mol, influenced by steric effects .

- Stabilize the transition state using low-polarity solvents (e.g., hexane) and sub-ambient temperatures to slow inversion kinetics .

Q. How can automated analytical methods improve detection limits for aziridine residues in pharmaceutical intermediates?

- Methodological Answer :

- Implement LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column for trace analysis.

- Validate sensitivity (LOQ < 0.1 ppm) using spiked samples and internal standards (e.g., deuterated aziridine) .

Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on aziridine’s mutagenicity in biological systems?

- Methodological Answer :

- Compare test systems: In vitro assays (e.g., Ames test) may overestimate mutagenicity due to direct DNA alkylation, while in vivo models account for metabolic detoxification.

- Evaluate DNA adduct profiles (e.g., 7-alkylguanine levels) via -postlabeling to correlate adduct formation with carcinogenicity data .

Experimental Design Considerations

Q. What parameters are critical for optimizing aziridine’s reactivity in CO-fixation reactions?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.